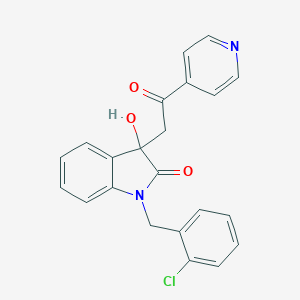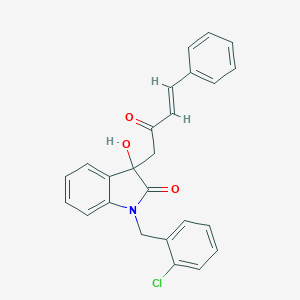![molecular formula C23H19BrN2O3 B214445 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214445.png)
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various research fields such as medicinal chemistry, drug discovery, and cancer research.
Wirkmechanismus
The mechanism of action of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which could contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and reactive oxygen species, and reduce oxidative stress. It has also been shown to have potential neuroprotective effects, which could have implications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anti-cancer agent. It has also shown promising results in anti-inflammatory and antioxidant studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is further investigation into its anti-cancer properties and its potential as a chemotherapy agent. Another direction is the study of its anti-inflammatory and antioxidant properties and its potential therapeutic applications in the treatment of various diseases. Additionally, further research could be done to improve the solubility of this compound, which could expand its potential uses in lab experiments.
Synthesemethoden
The synthesis of 5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the condensation of 2-acetylpyridine with 2-phenylethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-bromo-3-hydroxy-2-indolone to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its anti-inflammatory and antioxidant properties, which could have potential therapeutic applications in the treatment of various diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
5-bromo-3-hydroxy-3-[2-oxo-2-(pyridin-2-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molekularformel |
C23H19BrN2O3 |
Molekulargewicht |
451.3 g/mol |
IUPAC-Name |
5-bromo-3-hydroxy-3-(2-oxo-2-pyridin-2-ylethyl)-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C23H19BrN2O3/c24-17-9-10-20-18(14-17)23(29,15-21(27)19-8-4-5-12-25-19)22(28)26(20)13-11-16-6-2-1-3-7-16/h1-10,12,14,29H,11,13,15H2 |
InChI-Schlüssel |
ODWYMWBISHJIHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CC=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-chlorobenzyl)-3-[2-(5-chlorothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214362.png)



![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214368.png)
![5-bromo-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214369.png)
![3-[2-(1-adamantyl)-2-oxoethyl]-5-bromo-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214370.png)
![3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214375.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214377.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214378.png)
![3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214379.png)
![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214380.png)
![3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214381.png)
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214385.png)